molecular formula C12H14O3 B2958605 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde CAS No. 2137702-14-6

4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde

Cat. No.: B2958605
CAS No.: 2137702-14-6
M. Wt: 206.241
InChI Key: PMRJAELZFWZENL-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde group attached to a 1,3-dioxolan ring and two methyl groups at the 2 and 5 positions of the benzene ring. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde typically involves the following steps:

  • Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a suitable diol with a dihalide or by the cyclization of a hydroxyalkyl compound.

  • Introduction of the Benzaldehyde Group: The benzaldehyde group is introduced through a formylation reaction, often using reagents like formyl chloride or formic acid in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂).

Major Products Formed:

  • Oxidation: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzoic acid.

  • Reduction: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its dioxolane ring and aldehyde group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde can be used as a probe or reagent in biochemical assays. Its reactivity with various biomolecules allows for the study of enzyme mechanisms and metabolic pathways.

Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals. Its structural features can be exploited to create new drugs with potential therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.

Comparison with Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)benzaldehyde: Lacks the methyl groups at the 2 and 5 positions.

  • 2,5-Dimethylbenzaldehyde: Lacks the dioxolane ring.

  • 4-(1,3-Dioxolan-2-yl)aniline: Similar structure but with an amine group instead of the aldehyde.

Uniqueness: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde is unique due to the combination of the dioxolane ring and the methylated benzene ring with an aldehyde group. This combination provides a balance of reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-6-11(12-14-3-4-15-12)9(2)5-10(8)7-13/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRJAELZFWZENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2OCCO2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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